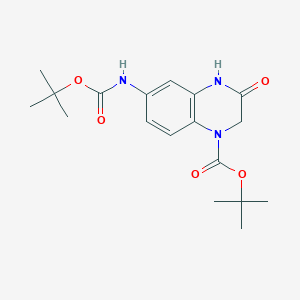

4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-2,4-dihydroquinoxaline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5/c1-17(2,3)25-15(23)19-11-7-8-13-12(9-11)20-14(22)10-21(13)16(24)26-18(4,5)6/h7-9H,10H2,1-6H3,(H,19,23)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKDJIKUTOOUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N(CC(=O)N2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650667 | |

| Record name | tert-Butyl 6-[(tert-butoxycarbonyl)amino]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959246-52-7 | |

| Record name | tert-Butyl 6-[(tert-butoxycarbonyl)amino]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one, a specialized heterocyclic compound with significant potential in pharmaceutical research and organic synthesis. By leveraging its unique structural features, this molecule serves as a valuable intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1] This document delves into its chemical properties, a plausible synthetic pathway, reactivity, and the instrumental role of its protecting groups, offering field-proven insights for its application in drug discovery and development.

Introduction: The Quinoxalinone Scaffold and the Significance of Boc Protection

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1] The 3,4-dihydroquinoxalin-2-one core, in particular, is a privileged structure found in numerous biologically active molecules. The title compound, 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one, is distinguished by the presence of two tert-butoxycarbonyl (Boc) protecting groups. These groups are instrumental in synthetic strategies, temporarily masking the reactivity of the amine functionalities to allow for selective chemical transformations at other positions of the molecule. The dual Boc protection enhances the compound's stability and modulates its reactivity, making it a key building block for constructing more complex molecular architectures.[1]

Physicochemical Properties

4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is typically supplied as a white to yellow solid.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 959246-52-7 | [1] |

| Molecular Formula | C₁₈H₂₅N₃O₅ | [3] |

| Molecular Weight | 363.41 g/mol | [2] |

| Appearance | White to Yellow Solid | [2] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | [1] |

| Storage | Room temperature[1] or 2-8 °C[2] |

Synthesis and Purification

The general strategy for synthesizing the quinoxalinone core involves the condensation of an o-phenylenediamine derivative with an α-keto acid or a related dicarbonyl compound.[4][5] Subsequent protection of the amino groups with di-tert-butyl dicarbonate ((Boc)₂O) would yield the final product.

Proposed Synthetic Pathway

A logical synthetic approach would commence with a suitably substituted o-phenylenediamine, which is then cyclized to form the dihydroquinoxalinone core, followed by the introduction of the Boc protecting groups.

Figure 1: Proposed synthetic workflow for 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one.

Experimental Protocol: A General Approach to Boc Protection

The protection of the amino groups is a critical step. The following is a generalized, self-validating protocol for the N-tert-butyloxycarbonylation of aromatic amines, which can be adapted for the synthesis of the target molecule.[6][7]

Materials:

-

7-Amino-3,4-dihydroquinoxalin-2-one (or a related precursor)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amine precursor in the chosen organic solvent.

-

Base Addition: Add the base (e.g., triethylamine) to the solution.

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one.

Chemical Reactivity and the Role of the Boc Group

The chemical properties of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one are largely dictated by the two Boc protecting groups. The Boc group is stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it an excellent choice for multi-step syntheses.[8]

Deprotection of the Boc Groups

The primary reactivity of interest for this molecule is the removal of the Boc groups to liberate the free amines. This deprotection is typically achieved under acidic conditions.

Figure 2: General mechanism for the acid-catalyzed deprotection of a Boc group.

Common Deprotection Protocols:

-

Trifluoroacetic Acid (TFA): Treatment with a solution of TFA in a solvent like dichloromethane (DCM) is a common and effective method for Boc deprotection.[9]

-

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol can also be used for the removal of the Boc group.[10]

The selective mono-deprotection of one Boc group while retaining the other may be possible under carefully controlled conditions, leveraging potential differences in the reactivity of the N4 (lactam) and N7 (aromatic amine) positions.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is not publicly available, we can predict the characteristic spectral features based on the known data for similar structures, such as N-Boc-aniline and other carbamates.[11][12][13][14][15]

¹H NMR Spectroscopy:

-

Boc Groups: Two sharp singlets, each integrating to 9 protons, are expected in the upfield region (δ 1.4-1.6 ppm), corresponding to the tert-butyl protons of the two Boc groups.[11]

-

Aromatic Protons: The protons on the benzene ring of the quinoxalinone core will appear in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.

-

Dihydroquinoxalinone Core: The methylene protons of the dihydroquinoxalinone ring are expected to appear as a singlet or a set of multiplets in the range of δ 3.0-4.5 ppm.

-

NH Protons: The NH proton of the carbamate and the lactam may appear as broad singlets, the chemical shifts of which can be solvent-dependent.

¹³C NMR Spectroscopy:

-

Boc Groups: Characteristic signals for the quaternary carbons of the tert-butyl groups (C(CH₃)₃) are expected around δ 80-82 ppm, and the methyl carbons ((CH₃)₃) will appear around δ 28 ppm. The carbonyl carbons of the carbamate groups will be observed in the range of δ 152-155 ppm.[11]

-

Quinoxalinone Core: The carbonyl carbon of the lactam will resonate downfield (δ ~165-175 ppm). The aromatic carbons will appear in the typical range of δ 110-150 ppm. The methylene carbon of the dihydroquinoxalinone ring will be in the aliphatic region.

Infrared (IR) Spectroscopy:

-

C=O Stretching: Strong absorption bands corresponding to the carbonyl stretching vibrations of the two carbamate groups and the lactam carbonyl are expected in the region of 1690-1750 cm⁻¹.[16][17][18][19][20]

-

N-H Stretching: A band in the region of 3200-3400 cm⁻¹ may be observed due to the N-H stretching of the carbamate and lactam groups.[19]

-

C-N Stretching: Bands associated with C-N stretching will also be present.[19]

Mass Spectrometry (MS):

-

Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (363.41 g/mol ).

-

Fragmentation: Characteristic fragmentation patterns would include the loss of one or both Boc groups (loss of 100 or 200 Da) and the fragmentation of the quinoxalinone core.

Applications in Drug Discovery and Development

4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of two orthogonally protectable amino groups allows for selective functionalization, making it a versatile building block in combinatorial chemistry and fragment-based drug discovery.[1] Quinoxalinone derivatives have been investigated as kinase inhibitors, antimicrobial agents, and for their activity against various other biological targets.[1] The ability to deprotect the amino groups under specific conditions allows for their use in peptide coupling reactions and the introduction of diverse side chains to explore structure-activity relationships (SAR).

Conclusion

4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is a strategically important molecule for synthetic and medicinal chemists. Its chemical properties are dominated by the robust yet readily cleavable Boc protecting groups, which enable its use as a versatile building block. While detailed experimental data for this specific compound is not widely published, this guide provides a comprehensive overview of its expected properties and reactivity based on established chemical principles and data from analogous structures. This information will aid researchers in the effective utilization of this compound in their synthetic endeavors and drug discovery programs.

References

- Chen, Z.-Z., Tang, Y., Zuo, L., Tang, D.-Y., Zhang, J., & Xu, Z.-G. (2014). A Facile Synthesis of Benzimidazoles and Quinoxalin-2(1H)-ones from 2-(N-Boc-amino)phenylisocyanide. Synlett, 25(17), 2518–2520.

- Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). 1,1,1,3,3,3-Hexafluoroisopropanol as a Recyclable Catalyst for the Chemoselective N-tert-Butoxycarbonylation of Amines. Synthesis, 2008(19), 3126–3130.

-

Journal of Chemical Physics. (n.d.). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

Kuujia. (2025). Cas no 959246-52-7 (4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one). Retrieved from [Link]

-

weifang yangxu group co.,ltd. (n.d.). This compound. Retrieved from [Link]

-

Journal of Agricultural and Food Chemistry. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Nuclear magnetic resonance spectrum of N‐Boc‐aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound.... Retrieved from [Link]

-

GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). [ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

-

AAPharmaSyn. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). One‐pot Boc‐deprotection–quinoxaline formation sequence under HT.... Retrieved from [Link]

-

ResearchGate. (n.d.). Optically pure 3,4-dihydroquinoxalin-2-ones and synthetic strategies.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

- Google Patents. (n.d.). US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-3,4-dihydroquinoxalin-2(1H)-one. Retrieved from [Link]

-

Cenmed. (n.d.). tert-Butyl6-((tert-Butoxycarbonyl)amino)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (C007B-539555). Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium.... Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]and_N-Boc-Amino_Acids_Derivatives)

Sources

- 1. 959246-52-7(this compound) | Kuujia.com [kuujia.com]

- 2. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]

- 3. This compound, CasNo.959246-52-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 4. Quinoxalinone synthesis [organic-chemistry.org]

- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. benchchem.com [benchchem.com]

- 12. N-BOC ANILINE(3422-01-3) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. gsconlinepress.com [gsconlinepress.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. rsc.org [rsc.org]

- 20. AMMONIUM CARBAMATE(1111-78-0) IR Spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 4-Boc-7-(tert-butoxycarbonylamino)-3,4-dihydroquinoxalin-2-one from o-Phenylenediamine

This in-depth technical guide provides a detailed, multi-step synthetic pathway for the preparation of 4-Boc-7-(tert-butoxycarbonylamino)-3,4-dihydroquinoxalin-2-one, a valuable building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies.

Introduction: The Significance of Substituted Quinoxalinones

Quinoxalin-2-one and its derivatives are privileged heterocyclic scaffolds that form the core of numerous biologically active compounds.[1] Their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities, have made them a focal point of intensive research.[2] The targeted synthesis of specifically substituted quinoxalinones, such as the di-Boc protected 7-amino derivative, is crucial for the development of novel therapeutics with enhanced potency and selectivity. This guide outlines a robust and logical synthetic route starting from the readily available o-phenylenediamine.

Proposed Synthetic Pathway

The synthesis of 4-Boc-7-(tert-butoxycarbonylamino)-3,4-dihydroquinoxalin-2-one from o-phenylenediamine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The proposed pathway involves the initial formation of the dihydroquinoxalinone core, followed by nitration, reduction, and sequential Boc protection.

Sources

Spectroscopic and Structural Elucidation of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one, a key intermediate in medicinal chemistry and drug development.[1][2] While direct experimental spectra for this specific molecule are not widely published, this document synthesizes expected spectroscopic data based on foundational principles and data from analogous structures. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for researchers engaged in the synthesis and characterization of quinoxaline derivatives. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing both theoretical data and practical insights into the structural verification of this compound.

Introduction: The Significance of Quinoxaline Scaffolds

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[3] Their diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and kinase inhibitory effects, have established them as privileged structures in medicinal chemistry.[1] The subject of this guide, 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one (CAS No. 959246-52-7), features two tert-butoxycarbonyl (Boc) protecting groups, which are instrumental in multi-step organic syntheses, allowing for selective reactions at other sites of the molecule.[1][2][] Understanding the spectroscopic signature of this intermediate is crucial for reaction monitoring, quality control, and ultimate confirmation of its molecular structure.

Molecular Structure and Key Functional Groups

The structure of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is presented below. The key features influencing its spectroscopic properties are the dihydroquinoxalin-2-one core, the aromatic ring with its substitution pattern, and the two Boc-protecting groups.

Figure 1: Chemical structure of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one, based on established values for similar structural motifs.

3.1.1 Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~10.5 | Singlet | 1H | N1-H | The amide proton in the dihydroquinoxalinone ring is expected to be deshielded and appear as a broad singlet. |

| ~7.5 | Singlet | 1H | Ar-H | Aromatic proton ortho to the N-Boc group. |

| ~7.2 | Doublet | 1H | Ar-H | Aromatic proton meta to the N-Boc group. |

| ~7.0 | Doublet | 1H | Ar-H | Aromatic proton para to the N-Boc group. |

| ~4.0 | Singlet | 2H | C3-H₂ | Methylene protons adjacent to the carbonyl group and nitrogen. |

| ~1.5 | Singlet | 9H | Boc-CH₃ | Protons of the tert-butyl group on the N4-Boc. |

| ~1.4 | Singlet | 9H | Boc-CH₃ | Protons of the tert-butyl group on the N7-Boc. |

3.1.2 Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~165 | C2 (C=O) | Carbonyl carbon of the amide. |

| ~153 | Boc (C=O) | Carbonyl carbons of the Boc groups. |

| ~140 | Ar-C | Aromatic quaternary carbon attached to N4. |

| ~135 | Ar-C | Aromatic quaternary carbon attached to the amino group. |

| ~125-130 | Ar-CH | Aromatic methine carbons. |

| ~115-120 | Ar-CH | Aromatic methine carbons. |

| ~81 | Boc C(CH₃)₃ | Quaternary carbons of the Boc groups. |

| ~45 | C3 | Methylene carbon of the dihydroquinoxalinone ring. |

| ~28 | Boc C(CH₃)₃ | Methyl carbons of the Boc groups. |

3.1.3 Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for this type of compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The expected characteristic absorption bands for 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one are tabulated below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3200 | Medium, Broad | N-H | Amide N-H stretch |

| ~2980-2850 | Medium | C-H | Aliphatic C-H stretch (Boc and CH₂) |

| ~1720 | Strong | C=O | Boc carbonyl stretch |

| ~1680 | Strong | C=O | Amide carbonyl stretch |

| ~1600, ~1500 | Medium | C=C | Aromatic C=C stretch |

| ~1250, ~1160 | Strong | C-O | C-O stretch in Boc groups |

3.2.1 Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum would be:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

3.3.1 Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₈H₂₅N₃O₅

-

Molecular Weight: 363.41 g/mol

-

Expected [M+H]⁺: m/z 364.18

Key Fragmentation Pathways:

The molecule is expected to undergo characteristic fragmentation patterns, primarily involving the loss of the Boc groups.

Figure 2: Predicted major fragmentation pathways for 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one in ESI-MS.

3.3.2 Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Synthesis and Purification

The synthesis of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one typically involves a multi-step reaction sequence.[1][2] A general synthetic approach is outlined below.

Figure 3: Generalized synthetic workflow.

Purification of the final product is typically achieved using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[1]

Conclusion

This technical guide has provided a detailed, albeit theoretical, spectroscopic characterization of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for scientists working with this compound. The structural insights derived from this analysis are critical for ensuring the identity and purity of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs that utilize the versatile quinoxaline scaffold.

References

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])

-

Acid-Catalyzed, Metal- and Oxidant-Free C=C Bond Cleavage of Enaminones: One-Pot Synthesis of 3,4-Dihydroquinazolines. (URL: [Link])

-

Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (URL: [Link])

-

Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. (URL: [Link])

-

tert-Butyl6-((tert-Butoxycarbonyl)amino)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (C007B-539555) - Cenmed. (URL: [Link])

Sources

Solubility Profile of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one for Drug Development Applications

An In-depth Technical Guide

Abstract

4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one (CAS No. 959246-52-7) is a specialized heterocyclic compound with significant potential in pharmaceutical research, particularly as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents.[1] A critical parameter governing its utility in drug discovery and development is its solubility in common organic solvents, which directly impacts reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the compound's structural attributes that dictate its solubility, offers a predictive solubility profile, and presents a rigorous, step-by-step protocol for its quantitative determination. This document is intended for researchers, medicinal chemists, and process development scientists to facilitate the effective handling and application of this valuable synthetic building block.

Introduction: The Strategic Importance of Solubility

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for anticancer, antimicrobial, and neuroprotective activities.[1][2][3] The title compound, 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one, is a doubly protected diamino-dihydroquinoxalinone derivative. The two tert-butyloxycarbonyl (Boc) groups serve to mask the reactivity of the amine functionalities, enabling selective chemical transformations at other positions of the molecule.[4]

The success of multi-step syntheses and the ultimate formulation of an active pharmaceutical ingredient (API) are fundamentally dependent on the solubility characteristics of the intermediates and the final compound. Poor solubility can lead to challenges in:

-

Reaction Kinetics: Inhomogeneous reaction mixtures can result in slower reaction rates and lower yields.

-

Purification: Difficulty in selecting appropriate solvent systems for crystallization or chromatography.

-

Handling and Dosing: Issues with preparing stock solutions for biological screening and subsequent formulation work.

Understanding the solubility of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one is therefore not a trivial pursuit but a cornerstone for its efficient and effective utilization in any drug development pipeline.

Molecular Profile and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity and hydrogen-bonding capabilities of the solute and solvent.[5] An analysis of the molecular structure of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one provides critical insights into its expected solubility.

Key Structural Features:

-

Quinoxalinone Core: A heterocyclic, somewhat polar backbone.

-

Two Boc Groups: These are bulky and nonpolar tert-butyl groups attached to polar carbamate linkages. The Boc groups significantly increase the molecule's lipophilicity and molecular weight (MW: 363.41 g/mol ).[4]

-

Amide (Lactam) Group: The C=O and N-H within the quinoxalinone ring can participate in hydrogen bonding.

-

Carbamate Groups: The two -NH-C(=O)-O- linkages also contain hydrogen bond donors and acceptors.

Computed Physicochemical Properties: [1]

-

XLogP3: 2.2 (Indicates moderate lipophilicity)

-

Hydrogen Bond Donor Count: 2

-

Hydrogen Bond Acceptor Count: 8

-

Topological Polar Surface Area (TPSA): 97 Ų

The presence of two large, nonpolar Boc groups suggests that the molecule will be readily soluble in many common organic solvents.[4] The bulky nature of these groups can disrupt crystal lattice formation, further favoring dissolution. Simultaneously, the multiple hydrogen bond acceptors (carbonyl oxygens) and two donors (N-H protons) within the carbamate and lactam functions allow for favorable interactions with polar solvents.

This duality predicts a broad solubility profile, with particularly high solubility expected in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds. Solubility in nonpolar solvents is likely facilitated by the lipophilic tert-butyl groups, while solubility in polar protic solvents may be moderated by the competition between solute-solvent and solvent-solvent hydrogen bonds.

Predictive Solubility Summary

While comprehensive, quantitative public data for this specific molecule is limited, a predictive solubility map can be constructed based on its structural analysis and general knowledge of Boc-protected compounds. This serves as a practical starting point for laboratory work. One source notes its utility in polar aprotic solvents like DMF or DMSO.[1]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and hydrogen bond acceptance.[1] |

| Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, capable of solvating the polar core.[1] | |

| Acetonitrile (ACN) | Moderate to High | Polar nature supports dissolution, though less effective than DMF/DMSO. | |

| Tetrahydrofuran (THF) | Moderate to High | Ether oxygen acts as a hydrogen bond acceptor; moderate polarity. | |

| Ethyl Acetate (EtOAc) | Moderate | Balances polar ester group with nonpolar ethyl group. | |

| Chlorinated | Dichloromethane (DCM) | High | Good solvent for moderately polar compounds with large nonpolar regions. |

| Chloroform (CHCl₃) | High | Similar to DCM; effective for a wide range of organic molecules. | |

| Polar Protic | Methanol (MeOH) | Moderate | Can act as both H-bond donor and acceptor. Solubility may be limited by self-association of methanol. |

| Ethanol (EtOH) | Moderate | Similar to methanol but slightly less polar. | |

| Water | Insoluble | The large, lipophilic Boc groups dominate, overcoming the polar functionalities.[4] | |

| Nonpolar | Toluene | Low to Moderate | Aromatic ring can have favorable π-stacking interactions with the quinoxaline core. |

| Hexanes / Heptane | Insoluble | Lacks the polarity needed to effectively solvate the polar amide and carbamate groups. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a standardized experimental protocol is essential for generating reliable and reproducible quantitative solubility data. The following gravimetric method is a robust approach.

Objective

To determine the solubility of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials

-

4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one (solid)

-

Selected analytical grade solvents

-

2 mL glass vials with screw caps

-

Analytical balance (± 0.1 mg)

-

Vortex mixer or orbital shaker

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Calibrated micropipettes

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound (e.g., ~20-30 mg) to a pre-weighed 2 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a set period (e.g., 24 hours) to ensure the solution reaches equilibrium. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. This ensures the supernatant is a clear, saturated solution.

-

Sample Aliquoting: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) using a calibrated micropipette. Transfer this aliquot to a new, pre-weighed vial. Record the exact mass of the empty vial.

-

Solvent Evaporation: Place the vial containing the aliquot in a drying oven (at a temperature well below the compound's decomposition point) or use a vacuum desiccator to completely evaporate the solvent.

-

Final Weighing: Once the solvent is fully removed, weigh the vial containing the dried solid residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot taken (mL)

Experimental Workflow Diagram

Caption: Gravimetric method for quantitative solubility determination.

Causality of Molecular Interactions in Solution

The observed solubility is a direct result of the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). A spontaneous dissolution process (negative ΔG_mix) is favored by an increase in entropy (ΔS_mix > 0) and exothermic or weakly endothermic enthalpy of mixing (ΔH_mix ≤ 0).

The enthalpy term, ΔH_mix, depends on the balance of three interactions:

-

Solute-Solute Interactions: Energy required to break the crystal lattice of 4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one.

-

Solvent-Solvent Interactions: Energy required to create a cavity in the solvent.

-

Solute-Solvent Interactions: Energy released when the solute molecule is solvated.

For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy penalties of breaking the solute and solvent interactions.

Caption: Key molecular interactions governing solubility.

-

In DCM: The moderate polarity of DCM interacts favorably with both the lipophilic Boc groups and the polar core, leading to high solubility.

-

In DMSO: The powerful hydrogen bond accepting ability of DMSO strongly solvates the N-H groups of the lactam and carbamates, resulting in high solubility.

-

In Hexane: The nonpolar nature of hexane cannot overcome the energy required to break the solute's crystal lattice, as it cannot effectively solvate the polar core, leading to insolubility.

Conclusion

4-Boc-7-Boc-amino-3,4-dihydroquinoxalin-2-one possesses a molecular architecture that predicts broad solubility in many common organic solvents, particularly polar aprotic and chlorinated solvents. This favorable profile is a direct consequence of the dual nature of the molecule: large, lipophilic Boc groups that promote dissolution in organic media and a polar core capable of engaging in specific interactions with polar solvents. For drug development professionals, this translates to greater flexibility in choosing solvent systems for synthesis, purification, and initial formulation screening. When precise data is required, the standardized gravimetric protocol outlined herein provides a reliable method for generating the quantitative values necessary for process optimization and regulatory filings.

References

- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem.

- Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts.

- Kuujia. (n.d.). Cas no 959246-52-7 (4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one). Kuujia.com.

- University of Toronto Scarborough. (2023). Solubility of Organic Compounds. UTSC Chemistry Online.

- Merck. (n.d.). This compound. Sigma-Aldrich.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

-

El-Sayed, M. A. A., et al. (2018). Synthesis of new 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

-

Ianni, A., et al. (2018). Optically pure 3,4-dihydroquinoxalin-2-ones and synthetic strategies.... ResearchGate. [Link]

Sources

Quinoxalinone Scaffold: A Technical Guide to Synthesis and Functionalization

Introduction: The Enduring Significance of the Quinoxalinone Scaffold

The quinoxalin-2(1H)-one core is a privileged heterocyclic scaffold that commands significant attention in medicinal chemistry and materials science.[1][2] As a fused bicyclic system comprising a benzene ring and a pyrazinone ring, its unique electronic and structural features make it a cornerstone in the design of novel therapeutic agents. Derivatives of this scaffold exhibit a vast spectrum of pharmacological activities, including anticancer, neuroprotective, antibacterial, and antiviral properties.[2][3] Furthermore, their "push-pull" electronic nature makes them valuable in the development of dyes and advanced luminescent materials.[4]

The biological and material relevance of quinoxalinones is profoundly influenced by the substituents attached to the core.[5] Consequently, the development of robust, efficient, and versatile methods for both the initial synthesis of the scaffold and its subsequent functionalization is a primary objective for synthetic organic chemists. This guide provides an in-depth exploration of field-proven and contemporary strategies for constructing and diversifying the quinoxalinone scaffold, aimed at researchers, scientists, and professionals in drug development.

Part 1: Core Synthesis Strategies

The construction of the quinoxalinone ring system is most classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a method first reported in the 19th century.[6] This foundational approach has been continuously refined to improve yields, reduce reaction times, and enhance environmental compatibility.[7]

Classical Condensation: The Hinsberg Reaction

The most fundamental and widely used method for quinoxalinone synthesis is the cyclocondensation of an o-phenylenediamine with an α-ketoester.[8][9] This reaction proceeds via the formation of an initial imine intermediate, followed by an intramolecular cyclization (6-exo-trig) and subsequent dehydration to yield the stable aromatic quinoxalinone ring.

The choice of solvent and catalyst is critical. While traditional methods often employed harsh acidic conditions and high temperatures, modern protocols utilize milder acids like trifluoroacetic acid (CF3COOH) in solvents such as acetonitrile (MeCN) at room temperature, offering excellent yields and broad functional group tolerance.[8][9]

Diagram 1: General Mechanism for Quinoxalinone Synthesis

Caption: Mechanism of quinoxalinone formation via acid-catalyzed condensation.

Alternative & Modern Synthetic Routes

While the Hinsberg reaction remains a mainstay, several other powerful methods have been developed:

-

Palladium-Catalyzed Intramolecular N-Arylation: This strategy involves the cyclization of bromoanilides under microwave irradiation, offering a rapid and highly efficient route to a diverse range of quinoxalinones, including complex polycyclic systems.[10]

-

Reductive Annulation: A novel approach utilizes the palladium-catalyzed reductive annulation of catechols and nitroarylamines.[11] This method is notable for its operational simplicity and use of readily available starting materials without the need for pre-functionalization.[11]

-

Reactions with Acetylenedicarboxylates: The reaction of N-monosubstituted o-phenylenediamines with reagents like dimethyl acetylenedicarboxylate provides a direct route to functionalized quinoxalinones.[12]

Part 2: Functionalization of the Quinoxalinone Core

Direct functionalization of the pre-formed quinoxalinone scaffold, particularly via C-H bond activation, has become a cornerstone of modern synthetic strategy.[13] This approach is highly atom-economical and allows for the late-stage modification of complex molecules. The C3-position is the most common site for functionalization due to its electronic properties.[4][14][15]

Diagram 2: Key Functionalization Sites on the Quinoxalinone Scaffold

Caption: Major sites for the functionalization of the quinoxalinone core.

C3-Position Functionalization

The C3-position of the quinoxalinone ring is electronically poised for a variety of transformations. Recent years have seen an explosion in methods targeting this site.[1]

-

Palladium-Catalyzed C-H Arylation: Direct arylation with arylboronic acids, catalyzed by Palladium(II) complexes, is a powerful method for installing aryl groups at the C3 position.[16] This protocol is compatible with a wide array of functional groups.[16]

-

Photoredox and Dual Catalysis: The synergy of visible-light photoredox catalysis with transition metals (e.g., cobalt or palladium) has unlocked novel transformations.[17][18][19] These mild, light-driven methods enable C3-alkylation, -alkenylation, and -acylation reactions that were previously challenging.[17][18][20] For instance, a dual photoredox-cobalt system facilitates the site-selective coupling of quinoxalinones with alkenes and alkynes under exceptionally mild conditions.[17][18]

-

Metal-Free C-H Vinylation: Using an oxidant like K₂S₂O₈ under metal-free conditions, direct C-H vinylation can be achieved with alkenes, providing an efficient route to 3-vinylated quinoxalinones.[5]

N1-Position Functionalization

The nitrogen atom at the 1-position is a key handle for introducing diversity. Standard N-alkylation and N-arylation reactions can be readily performed, often prior to C3-functionalization, to modulate the scaffold's properties.

Comparison of C3-Functionalization Methods

The choice of method depends on the desired substituent and the overall molecular complexity. The table below summarizes key modern approaches.

| Methodology | Catalyst/Reagent | Bond Formed | Key Advantages | References |

| Oxidative Arylation | Palladium(II) / Arylboronic Acid | C-C (Aryl) | Broad functional group tolerance. | [16] |

| Photoredox/Cobalt Dual Catalysis | [Ir] or [Ru] photocatalyst / Co(acac)₂ | C-C (Alkyl, Alkenyl) | Very mild conditions, high yields, good selectivity. | [17][18][20] |

| Photoredox/Palladium Dual Catalysis | Organic Dye / Pd(OAc)₂ | C-C (Acyl) | Uses readily available α-oxo acids. | [19] |

| Metal-Free Vinylation | K₂S₂O₈ / Alkenes | C-C (Vinyl) | Avoids transition metal contamination, cost-effective. | [5] |

| Heterogeneous Catalysis | g-C₃N₄, MOFs, COFs | C-C, C-S, C-O | Catalyst recyclability, green chemistry principles. | [1] |

Part 3: Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed, field-proven protocols for key transformations.

Protocol 1: Classical Synthesis of 1-Benzyl-3-phenylquinoxalin-2(1H)-one

This protocol is adapted from standard condensation procedures.[8][21]

Materials:

-

N-benzyl-o-phenylenediamine (1.0 mmol, 198 mg)

-

Ethyl benzoylformate (1.0 mmol, 178 mg, 165 µL)

-

Trifluoroacetic acid (TFA) (1.0 mmol, 114 mg, 77 µL)

-

Acetonitrile (MeCN), 3.0 mL

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-o-phenylenediamine (198 mg).

-

Add acetonitrile (3.0 mL) and stir until the solid dissolves.

-

Add ethyl benzoylformate (165 µL) to the solution.

-

Finally, add trifluoroacetic acid (77 µL) dropwise to the stirring mixture at room temperature.

-

Allow the reaction to stir in an open flask at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Palladium-Catalyzed C3-Arylation of 1-Methylquinoxalin-2(1H)-one

This protocol is based on the methodology developed by Messaoudi, Alami, and coworkers.[16]

Materials:

-

1-Methylquinoxalin-2(1H)-one (0.5 mmol, 80 mg)

-

Arylboronic acid (1.0 mmol)

-

Pd(OAc)₂ (10 mol%, 11.2 mg)

-

Ag₂CO₃ (1.5 mmol, 413 mg)

-

1,4-Dioxane (2.0 mL)

Procedure:

-

To a sealed reaction tube, add 1-methylquinoxalin-2(1H)-one (80 mg), the corresponding arylboronic acid (1.0 mmol), Pd(OAc)₂ (11.2 mg), and Ag₂CO₃ (413 mg).

-

Evacuate and backfill the tube with oxygen (using an O₂ balloon).

-

Add 1,4-dioxane (2.0 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction for 12-24 hours. Monitor progress by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the C3-arylated product.

Conclusion and Future Outlook

The quinoxalinone scaffold continues to be a fertile ground for discovery in both medicinal and materials chemistry. While classical synthetic methods remain valuable, the field is rapidly advancing through the adoption of modern catalytic techniques. The rise of C-H functionalization, particularly through photoredox and dual catalysis, has revolutionized the ability to diversify this core structure with unprecedented efficiency and precision.[15][17]

Future developments will likely focus on enhancing the sustainability of these methods, for example, through the broader application of recyclable heterogeneous catalysts.[1] Furthermore, the development of asymmetric functionalization reactions to access enantiomerically pure quinoxalinone derivatives will be a critical step forward, particularly for the synthesis of chiral drug candidates. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of next-generation pharmaceuticals and materials based on this remarkable heterocyclic core.

References

-

Mondal, K., Pilania, M., Jayabalan, K., & Baidya, M. (2025). Photoredox cobalt dual catalysis toward C3-functionalization of quinoxalinones with alkenes and alkynes. Chemical Communications. Available from: [Link]

-

Carrër, A., Brion, J.-D., Messaoudi, S., & Alami, M. (2016). Palladium(II)-Catalyzed Oxidative Arylation of Quinoxalin-2(1H)-ones with Arylboronic Acids. Organic Letters. Available from: [Link]

-

Lv, H., Yao, C., & He, W.-M. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules. Available from: [Link]

-

Yao, C., & He, W.-M. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules. Available from: [Link]

-

Wang, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. Available from: [Link]

-

Dandepally, S. R., Williams, A. L., & Thomson, R. J. (2010). Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations. Organic Letters. Available from: [Link]

-

Mondal, K., Pilania, M., Jayabalan, K., & Baidya, M. (2025). Photoredox cobalt dual catalysis toward C3-functionalization of quinoxalinones with alkenes and alkynes. Chemical Communications. Available from: [Link]

-

Saxena, A., & Sharma, A. (2023). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Drug Delivery and Therapeutics. Available from: [Link]

-

Kumar, A., & Sharma, G. (2022). Transition-metal-catalyzed ortho C–H functionalization of 2-arylquinoxalines. Organic & Biomolecular Chemistry. Available from: [Link]

-

Ghorai, S., et al. (2023). Visible-Light-Driven Regioselective Decarboxylative Acylation of N-Methyl-3-phenylquinoxalin-2(1H)-one by Dual Palladium–Photoredox Catalysis Through C–H Activation. ACS Omega. Available from: [Link]

-

Mondal, K., Pilania, M., Jayabalan, K., & Baidya, M. (2025). Photoredox cobalt dual catalysis toward C3-functionalization of quinoxalinones with alkenes and alkynes. ResearchGate. Available from: [Link]

-

Mosslemin, M. H., & Shaker-Agjekand, S. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC. Available from: [Link]

-

He, W.-M. (2021). Recent advances in direct functionalization of quinoxalin-2(1H)-ones. ResearchGate. Available from: [Link]

-

Maji, M., & Maiti, S. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers. Available from: [Link]

-

Yao, C., & He, W.-M. (2021). Recent advances in the direct functionalization of quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry. Available from: [Link]

-

Wang, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1 H)-ones and benzimidazoles. RSC Advances. Available from: [Link]

-

El-Nassag, D. E. A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available from: [Link]

-

Dong, Z., et al. (2021). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications. Available from: [Link]

-

Chen, Y., et al. (2021). Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes. Frontiers in Chemistry. Available from: [Link]

-

Wang, Y., et al. (2024). Visible-Light Photoredox-Catalyzed Difunctionalization of Alkynes with Quinoxalin-2(1 H)-Ones, P4S10, and Alcohols. The Journal of Organic Chemistry. Available from: [Link]

-

Wang, G., et al. (2023). Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group. Catalysis Science & Technology. Available from: [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available from: [Link]

-

Suschitzky, H., Wakefield, B. J., & Whittaker, R. A. (1975). Synthesis of quinoxalinones by the reaction of o-phenylenediamines with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

Kumar, V., & Singh, M. S. (2023). Synthesis of 3-functionalized quinoxalin-2(1H)-one derivatives. ResearchGate. Available from: [Link]

-

Bowroju, S. K., Marumamula, H., & Bavanthula, R. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][8][16][17]thiadiazole-4,5-diamine using triiodoisocyanuric acid. ACG Publications. Available from: [Link]

-

Singh, S., Sureshbabu, P., Sabiah, S., & Kandasamy, J. (2022). Synthesis of quinoxalinones from N-Boc N-methyl α-ketoamides and ortho-phenylenediamines. ResearchGate. Available from: [Link]

-

Suschitzky, H., Wakefield, B. J., & Whittaker, R. A. (1975). Synthesis of Quinoxalinones by the Reaction of o-Phenylenediamines with Dimethyl Acetylenedicarboxylate. ElectronicsAndBooks. Available from: [Link]

-

Wei, L.-L., et al. (2025). Quinoxalinone pharmaceutical molecules and C3–H functionalization of quinoxalin‐2(1H)‐ones. ResearchGate. Available from: [Link]

-

Yao, C., & He, W.-M. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry. Available from: [Link]

-

Ghattas, M. (2022). Exploring the mechanism of formation of 1H-quinoxalin-2-one and the syntheses of benzimidazole and 1,5-benzodiazepine-2,4-dione derivatives. California State University, Sacramento. Available from: [Link]

-

(n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. Pharmacy Infoline. Available from: [Link]

-

Sharma, K., & Priyanka. (2025). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. Available from: [Link]

-

Sharma, A., & Saxena, A. (2023). Synthesis of quinoxaline using o-phenylenediamine with various diketone. ResearchGate. Available from: [Link]

-

Yao, C., & He, W.-M. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes [frontiersin.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]

- 10. Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of quinoxalinones by the reaction of o-phenylenediamines with dimethyl acetylenedicarboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Transition-metal-catalyzed ortho C–H functionalization of 2-arylquinoxalines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances in the direct functionalization of quinoxalin-2(1H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Photoredox cobalt dual catalysis toward C3-functionalization of quinoxalinones with alkenes and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Photoredox cobalt dual catalysis toward C3-functionalization of quinoxalinones with alkenes and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pharmacyinfoline.com [pharmacyinfoline.com]

The Architect of Molecular Design: A Technical Guide to the Boc Protecting Group in Heterocyclic Synthesis

For Immediate Release

A deep dive into the strategic application of the tert-butoxycarbonyl (Boc) protecting group, an indispensable tool in the synthesis of nitrogen-containing heterocycles for pharmaceutical and agrochemical research.

In the intricate world of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. Among the arsenal of protective groups available to chemists, the tert-butoxycarbonyl (Boc) group has emerged as a dominant force, particularly in the construction of nitrogen-containing heterocycles—structural motifs that form the backbone of countless pharmaceuticals and bioactive molecules.[1][2][3] This technical guide offers an in-depth exploration of the Boc group's role, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage its unique properties effectively.

The Boc Group: A Profile of Stability and Selective Lability

The utility of the Boc protecting group lies in its well-defined stability profile. It is remarkably robust under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[4][5] This stability makes it compatible with a diverse array of synthetic transformations, allowing for the manipulation of other functional groups within a molecule without disturbing the protected amine.

However, the true elegance of the Boc group is its predictable and facile removal under acidic conditions.[4][6] This acid-lability is the cornerstone of its application, enabling its selective cleavage in the presence of other protecting groups that are sensitive to different conditions, a concept known as an "orthogonal protection strategy."[4][6] This orthogonality is crucial in multi-step syntheses, providing chemists with precise control over the synthetic route.[5]

The Chemistry of Protection and Deprotection: Mechanisms and Methodologies

Introduction of the Boc Group (N-Boc Protection)

The most prevalent method for installing a Boc group onto a nitrogen heterocycle is through the use of di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[5][7] The reaction proceeds via a nucleophilic attack of the heterocyclic amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8]

The mechanism can proceed with or without a base. In the absence of a base, an intermediate tert-butyl carbonate acts as a base to deprotonate the amine. This intermediate is unstable and decomposes into tert-butanol and carbon dioxide.[5][7] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[8] While a base is not strictly necessary, bases like 4-dimethylaminopyridine (DMAP), sodium hydroxide, or sodium bicarbonate are often employed to accelerate the reaction.[9][10]

Experimental Protocol: General Procedure for N-Boc Protection of a Heterocycle

-

Dissolution: Dissolve the heterocyclic starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the solution. If a base is used, add it at this stage (e.g., triethylamine (1.2 eq) or a catalytic amount of DMAP).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography if necessary.

Removal of the Boc Group (N-Boc Deprotection)

The acid-catalyzed cleavage of the Boc group is a highly efficient and widely used transformation.[9] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][11] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the tert-butyl group as a stable tert-butyl cation.[4][12] The resulting carbamic acid is unstable and readily decarboxylates, releasing the free amine and carbon dioxide.[5][11]

The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.[13]

Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the N-Boc protected heterocycle (1.0 eq) in a suitable solvent, most commonly dichloromethane (DCM).

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution. A typical concentration of TFA is between 20-50% (v/v).[4] Caution: The reaction is exothermic and evolves carbon dioxide and isobutene gas; ensure adequate ventilation.[4]

-

Reaction: Stir the reaction mixture at room temperature for a period ranging from 30 minutes to a few hours, monitoring the progress by TLC.[4][14]

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Neutralization (Optional): The resulting amine salt can often be used directly in the next step or neutralized with a suitable base (e.g., saturated aqueous NaHCO₃ solution) to obtain the free amine.

The Influence of the Boc Group on Reactivity and Regioselectivity

Beyond its primary role as a protecting group, the Boc group can significantly influence the reactivity and regioselectivity of subsequent reactions on the heterocyclic ring. This directing effect is a powerful tool in synthetic strategy.

Directed ortho-Lithiation

The Boc group can act as a directed metalation group (DMG), facilitating the deprotonation of the carbon atom ortho to the nitrogen.[15][16] This is achieved by treating the N-Boc heterocycle with a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium.[17][18] The lithium atom coordinates to the carbonyl oxygen of the Boc group, positioning the base for selective proton abstraction at the adjacent position. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.[16] This strategy has proven invaluable for the functionalization of heterocycles like pyrrolidines and piperazines.[18][19]

Modulating Ring Electronics and Steric Hindrance

The introduction of the bulky Boc group can sterically hinder one face of the heterocyclic ring, directing incoming reagents to the less hindered face. This steric influence is crucial for controlling stereochemistry in reactions such as alkylations and reductions.

Furthermore, the electron-withdrawing nature of the carbamate can modulate the electron density of the heterocyclic ring, influencing its susceptibility to electrophilic or nucleophilic attack.[20] For example, in electron-rich heterocycles like pyrroles and indoles, the Boc group can alter the regioselectivity of electrophilic substitution reactions.[21][22]

Applications in Complex Molecule and Drug Synthesis

The strategic use of Boc-protected heterocycles is a cornerstone of modern drug discovery and development.[23][] These building blocks are frequently employed in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1][25] For instance, N-Boc-3-chloropropylamine is a versatile precursor for constructing pyrrolidine and piperidine rings, which are common motifs in many drugs.[1] The ability to introduce functionality at specific positions of the heterocyclic core, guided by the Boc group, allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs.

Comparative Analysis of Boc Deprotection Methods

While TFA and HCl are the most common reagents for Boc deprotection, a variety of other methods have been developed to accommodate substrates with different sensitivities.[26]

| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Strong Acid | TFA, HCl | DCM, Room Temp | Fast, efficient, widely applicable.[4][14] | Harsh conditions, may not be suitable for highly acid-sensitive substrates.[13] |

| Lewis Acid | ZnBr₂, AlCl₃, Mg(ClO₄)₂ | CH₂Cl₂, Room Temp | Milder than strong acids, can offer selectivity.[27][28] | May require stoichiometric amounts of Lewis acid. |

| Thermal | Heat | High-boiling solvents (e.g., TFE, Toluene) | Reagent-free, "green" chemistry approach.[21][29] | Requires high temperatures, not suitable for thermally sensitive compounds.[29] |

| Alternative Protic Acids | Phosphoric Acid, Oxalyl Chloride in Methanol | Aqueous or organic solvents | Milder alternatives to TFA/HCl.[26] | May have slower reaction times. |

Visualizing the Synthetic Workflow

Caption: A flowchart illustrating the key stages in the application of the Boc protecting group.

Caption: The mechanistic pathway for the removal of the Boc protecting group under acidic conditions.

Conclusion

The tert-butoxycarbonyl protecting group is a versatile and indispensable tool in the synthesis of nitrogen-containing heterocycles. Its unique combination of stability and selective lability under acidic conditions provides chemists with a powerful strategy for constructing complex molecular architectures.[4] A thorough understanding of its introduction, removal, and influence on reactivity is essential for any researcher working in the fields of medicinal chemistry, drug development, and natural product synthesis. The continued development of new and milder deprotection methods will undoubtedly further expand the utility of this remarkable protecting group.

References

-

Stability of the Boc Protecting Group: A Comparative Guide for Researchers - Benchchem. 4

-

Synthesis of Nitrogen-Containing Heterocycles Using N-Boc-3-Chloropropylamine: Application Notes and Protocols - Benchchem. 1

-

Boc-Protected Amino Groups - Organic Chemistry Portal.

-

Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - NIH.

-

Boc Deprotection - TFA - Common Organic Chemistry.

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

-

Amine Protection / Deprotection - Fisher Scientific.

-

Amine Protection and Deprotection - Master Organic Chemistry.

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

What makes amine protecting groups(Cbz, Boc) chemoselective for amines? : r/chemhelp - Reddit.

-

Dual protection of amino functions involving Boc - RSC Publishing.

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate.

-

Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | The Journal of Organic Chemistry - ACS Publications.

-

Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C - PubMed.

-

Synthesis of Saturated N- Heterocycles - ETH Zurich Research Collection.

-

The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: A Technical Guide - Benchchem.

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals.

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications.

-

tert-Butyloxycarbonyl protecting group - Wikipedia.

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.

-

BOC Protection and Deprotection - J&K Scientific LLC.

-

Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. | Request PDF - ResearchGate.

-

Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement - Organic Syntheses.

-

Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC - NIH.

-

Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central.

-

Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing.

-

Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit.

-

The Evolving Landscape of Heterocycles in Drugs and Drug Candidates - ResearchGate.

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar.

-

Boc Protecting Group for Amines - Chemistry Steps.

-

Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry - ACS Publications.

-

Directing effects in heterocyclic and bicyclic aromatics - YouTube.

-

ortho metalation - Andrew G Myers Research Group.

-

Asymmetric Catalytic Construction of 1,1-Diheteroquaternary Tetrahydro-β-carbolines Enables Collective Syntheses of Polycyclic Alkaloids | Journal of the American Chemical Society.

-

Directing effects of substituents on heterocycles - Filo.

-

Directed (ortho) Metallation.

-

Application of Organic Synthesis in New Drug Discovery - BOC Sciences.

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH.

-

Heterocycle N‐Boc deprotection scope | Download Scientific Diagram - ResearchGate.

-

Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons - Pearson.

-

Heterocyclic Compounds - MSU chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 14. Boc Deprotection - TFA [commonorganicchemistry.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Directing effects of substituents on heterocycles | Filo [askfilo.com]

- 21. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 27. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 28. jk-sci.com [jk-sci.com]

- 29. pubs.acs.org [pubs.acs.org]

Methodological & Application

Experimental protocol for the synthesis of 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one

An Application Note and Experimental Protocol for the Synthesis of 4-Boc-7-(tert-butoxycarbonylamino)-3,4-dihydroquinoxalin-2(1H)-one

Authored by a Senior Application Scientist

Abstract

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a critical step in multi-step syntheses, enabling selective functionalization of the quinoxalinone core. This document provides a comprehensive, three-step experimental protocol for the synthesis of 4-Boc-7-(tert-butoxycarbonylamino)-3,4-dihydroquinoxalin-2(1H)-one, starting from commercially available 1,2-diamino-4-nitrobenzene. This protocol is designed for researchers in synthetic chemistry and drug development, offering detailed procedural steps, causal explanations for experimental choices, and robust characterization guidelines.

Introduction

Quinoxalinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their wide range of pharmaceutical applications.[1] The strategic protection of reactive sites on the quinoxalinone ring is fundamental for building molecular complexity and synthesizing targeted analogues for drug discovery programs. The Boc protecting group is widely employed due to its stability under various conditions and its facile, acid-labile removal.[2][3]

This protocol details a reliable pathway to a di-Boc-protected 7-amino-3,4-dihydroquinoxalin-2-one derivative. The synthetic strategy involves three key transformations:

-

Cyclocondensation: Formation of the quinoxalinone ring system from a substituted o-phenylenediamine.

-

Nitro Group Reduction: Conversion of the nitro functionality to a primary amine.

-

Double Boc-Protection: Protection of both the aniline-type amino group and the lactam nitrogen.